molecular formula C12H19NO4 B14908452 tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate

tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate

Cat. No.: B14908452
M. Wt: 241.28 g/mol
InChI Key: QILNGBBMOZMZMB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a tert-butyl group, a dimethoxymethyl group, and a pyrrole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole with tert-butyl chloroformate and dimethoxymethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the tert-butyl or dimethoxymethyl groups are replaced by other functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate can be compared with other pyrrole derivatives such as:

    tert-Butyl 2,2,2-trichloroacetimidate: Used in similar synthetic applications but has different functional groups.

    2-Methoxyethanol, TBDMS derivative: Another compound with a tert-butyl group but different chemical properties.

    2,5-di-tert-butylhydroquinone: A compound with antioxidant properties, used in different contexts.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 2-(dimethoxymethyl)pyrrole-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(14)13-8-6-7-9(13)10(15-4)16-5/h6-8,10H,1-5H3

InChI Key

QILNGBBMOZMZMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C(OC)OC

Origin of Product

United States

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